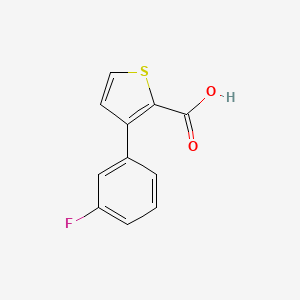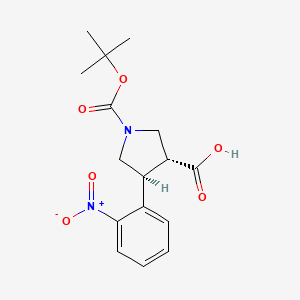
2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one is a chemical compound with a complex structure that includes a cyclohexane ring substituted with an ethyl group and a 2,2-dimethylpropanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one typically involves the acylation of 4-ethylcyclohexanone with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved may include binding to active sites or altering the conformation of the enzyme to modulate its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropanoyl chloride: A related compound used in similar synthetic applications.
4-Ethylcyclohexanone: The parent ketone used in the synthesis of 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one.
2,2-Dimethylpropanoyl chloride: Another similar compound with applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring with both an ethyl group and a 2,2-dimethylpropanoyl group. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropanoyl)-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-9-6-7-11(14)10(8-9)12(15)13(2,3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
QVYXQKLUNDWERF-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C(C1)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


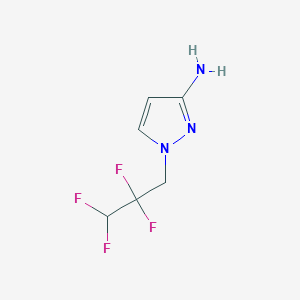
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
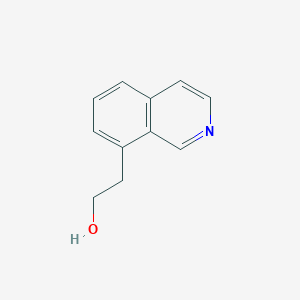


![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
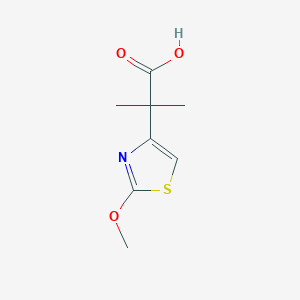
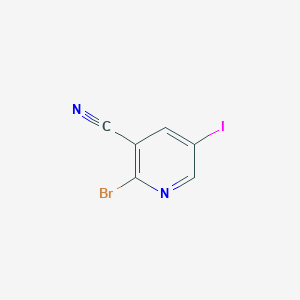
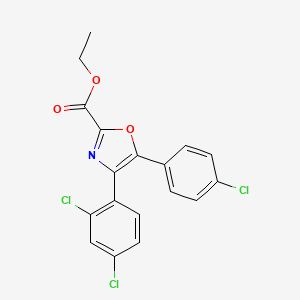
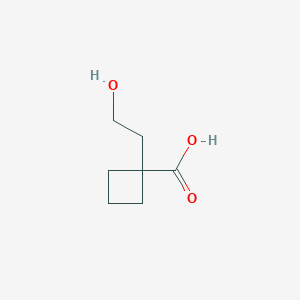
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
